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(4-Ethyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B8519261
M. Wt: 152.22 g/mol
InChI Key: MNHMMRRFCCNTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the 1,3-Thiazole Nucleus in Heterocyclic Chemistry

The 1,3-thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is of paramount importance in chemistry, particularly in the realm of medicinal chemistry. chemicalbook.comresearchgate.net The thiazole (B1198619) ring is a key component in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. mdpi.com Its aromatic nature provides chemical stability, while the presence of heteroatoms offers sites for molecular interactions and further functionalization. nih.gov

The significance of the thiazole nucleus is underscored by its presence in numerous clinically approved drugs. chemicalbook.com For instance, it is a core component of Vitamin B1 (Thiamine), which is essential for metabolism. derpharmachemica.com Furthermore, the thiazole scaffold is found in drugs with diverse therapeutic applications, including antimicrobial (sulfazole), antiretroviral (ritonavir), and anticancer agents (tiazofurin). chemicalbook.comderpharmachemica.com The versatility of the thiazole ring allows it to interact with various biological targets, making it a privileged scaffold in drug discovery. mdpi.comnih.gov Researchers continuously explore thiazole derivatives for their potential as anti-inflammatory, antibacterial, antifungal, and antitumor agents. mdpi.comnih.gov

Role of Nitrile Functionality in Organic Synthesis Methodologies

The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis. Characterized by a carbon-nitrogen triple bond, it serves as a valuable precursor for a wide range of other functional groups. researchgate.net The polarity and linear geometry of the nitrile group influence the reactivity of the molecule. rsc.orgresearchgate.net Its carbon atom is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. nih.gov

One of the most common transformations of nitriles is their hydrolysis to form amides and subsequently carboxylic acids. rsc.orgresearchgate.net They can also be reduced to primary amines using powerful reducing agents like lithium aluminum hydride. researchgate.net Furthermore, the reaction of nitriles with Grignard reagents provides a pathway to synthesize ketones. researchgate.net The nitrile group is also a key component in various carbon-carbon bond-forming reactions. The protons on the carbon adjacent to the nitrile group (α-protons) are acidic and can be removed by a base to generate a stabilized carbanion, which can then act as a nucleophile in reactions like alkylations and condensations. nih.gov This reactivity makes nitrile-containing compounds, including acetonitrile (B52724) and its derivatives, important two-carbon building blocks in the synthesis of complex organic molecules. nih.gov

Research Context and Importance of (4-Ethyl-1,3-thiazol-2-yl)acetonitrile as a Synthetic Synthon

This compound is best understood as a specialized building block, or synthon, for organic synthesis. Its importance stems from the combined electronic properties of the thiazole ring and the nitrile group, which activate the intervening methylene (B1212753) (-CH2-) bridge. The electron-withdrawing nature of both the adjacent nitrile group and the 2-substituted thiazole ring increases the acidity of the methylene protons.

This activation makes the methylene carbon a potent nucleophile after deprotonation with a suitable base. The resulting carbanion can be used to forge new carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides or carbonyl compounds. This reactivity is central to its role as a synthon, allowing chemists to introduce the (4-ethyl-1,3-thiazol-2-yl)methyl moiety into larger, more complex structures. Research on analogous compounds, such as (4-aryl-thiazol-2-yl)acetonitriles, has highlighted the reactivity of this position in oxidative dimerization reactions, further demonstrating the synthetic potential of this class of molecules. researchgate.net

The synthesis of this compound itself can be readily envisioned via the well-established Hantzsch thiazole synthesis. This method would likely involve the condensation of 2-cyanothioacetamide (B47340) with an appropriate α-haloketone, such as 1-chloro-2-butanone or 1-bromo-2-butanone (B1265390). The accessibility of this starting material, combined with the versatile reactivity of both the nitrile and the activated methylene group, positions this compound as a valuable, though specialized, tool for synthetic chemists aiming to construct novel heterocyclic compounds.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is not widely available in public literature. Properties are calculated or inferred based on its structure.)

PropertyValue
Molecular Formula C₇H₈N₂S
Molecular Weight 152.22 g/mol
IUPAC Name 2-(4-ethyl-1,3-thiazol-2-yl)acetonitrile
Physical State Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2S B8519261 (4-Ethyl-1,3-thiazol-2-yl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

2-(4-ethyl-1,3-thiazol-2-yl)acetonitrile

InChI

InChI=1S/C7H8N2S/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-3H2,1H3

InChI Key

MNHMMRRFCCNTIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)CC#N

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 4 Ethyl 1,3 Thiazol 2 Yl Acetonitrile

Reactions at the Acetonitrile (B52724) Group

The acetonitrile group in (4-Ethyl-1,3-thiazol-2-yl)acetonitrile is a hub of reactivity. The electron-withdrawing nature of both the cyano group and the adjacent thiazole (B1198619) ring significantly acidifies the protons of the methylene (B1212753) bridge, rendering it an "active methylene" group. This activation facilitates deprotonation and subsequent reactions, making it a valuable synthon for carbon-carbon bond formation and the construction of more complex molecules.

Nucleophilic Additions and Condensation Reactions

The activated methylene group of this compound readily participates in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the carbanion, generated from the deprotonation of the active methylene group, to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated nitrile. wikipedia.org

These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine (B128534), and can be performed under various conditions, including at room temperature in solvents like ethanol (B145695) or under solvent-free microwave irradiation for shorter reaction times and good yields. researchgate.net For instance, the condensation of related 2-(thiazol-2-yl)acetonitrile derivatives with a range of aromatic aldehydes leads to the formation of (E)-2-(thiazol-2-yl)-3-arylacrylonitriles. researchgate.netias.ac.in The versatility of the Knoevenagel condensation allows for the introduction of diverse substituents at the β-position of the acrylonitrile, creating extensive libraries of compounds for further use.

Table 1: Examples of Knoevenagel Condensation with Thiazolylacetonitriles

Active Methylene Compound Aldehyde/Ketone Product Reaction Conditions
2-(Benzo[d]thiazol-2-yl)acetonitrile Aromatic Aldehydes (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Ethanol, Triethylamine, Room Temperature
2-(Benzo[d]thiazol-2-yl)acetonitrile Aromatic Aldehydes (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Microwave-assisted, Solvent-free researchgate.net
2-(4-Oxo-4,5-dihydrothiazol-2-yl)acetonitrile Isatin Derivatives (E)-2-(4-Oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile HClO4, Green Solvent ias.ac.in

Cycloaddition Reactions Leading to Fused Rings

The nitrile functional group and its adjacent activated carbon in thiazolylacetonitriles can participate in cycloaddition reactions, serving as building blocks for five-membered heterocyclic rings. A prominent example is the 1,3-dipolar cycloaddition, a powerful tool for ring formation. wikipedia.orgmdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile (a π-system) to form a cycloadduct. wikipedia.org

Nitriles with an active α-methylene group can react with ambiphilic reagents, such as 2-pyridylselenyl compounds, to yield different fused heterocyclic systems. mdpi.com Depending on the reaction conditions, the cycloaddition can proceed via different pathways. For instance, reactions can lead to the formation of 1,3-selenazolium salts through a stepwise mechanism involving a ketenimine intermediate, or to 1,2,4-selenadiazolium salts via a concerted [3+2] cycloaddition. mdpi.com Another relevant transformation involves the reaction of related benzothiazol-2-yl derivatives with nitrilimines, which are generated in situ from hydrazonoyl halides. This reaction proceeds via a [3+2] cycloaddition to yield substituted 1,3,4-thiadiazole (B1197879) derivatives, demonstrating a versatile method for constructing fused ring systems. nih.gov

Derivatization of the Activated Methylene Carbon

The acidity of the methylene protons in this compound allows for easy deprotonation by a suitable base to form a stabilized carbanion. shivajicollege.ac.in This nucleophilic carbanion can then react with various electrophiles, enabling straightforward derivatization at the methylene carbon.

A common derivatization is C-alkylation, where the carbanion reacts with alkyl halides in a nucleophilic substitution reaction to introduce alkyl chains. shivajicollege.ac.inmtak.hu These reactions can be performed under solid-liquid phase transfer catalysis (PTC) conditions, often enhanced by microwave irradiation, which can increase reaction rates and yields, sometimes eliminating the need for a solvent. mtak.hu Besides alkylation, the active methylene group is also susceptible to halogenation, which can serve as a precursor for further synthetic modifications. researchgate.net The ability to introduce a wide variety of functional groups through derivatization of the methylene carbon makes this compound a versatile intermediate in organic synthesis.

Oxidative Dimerization Processes

In the presence of an oxidizing agent, the activated methylene group of thiazolylacetonitriles can undergo oxidative dimerization. Research has shown that treating 2-(4-arylthiazol-2-yl)acetonitriles with molecular iodine in a solvent like N,N-dimethylformamide (DMF) leads to the formation of 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles. researchgate.net

This transformation is believed to proceed through the formation of a dehydrodimerization intermediate, specifically a 2,3-bis(4-arylthiazol-2-yl)succinonitrile, which is then oxidized to the final butenedinitrile product. researchgate.net The reaction yields a mixture of E- and Z-isomers. The structure of these dimeric products has been confirmed using single-crystal X-ray diffraction analysis. researchgate.net This oxidative coupling provides an efficient route to symmetrical, highly functionalized molecules with a central carbon-carbon double bond, which are of interest for their potential applications in materials science and medicinal chemistry. researchgate.netpsu.edu

Table 2: Oxidative Dimerization of 2-(4-Arylthiazol-2-yl)acetonitriles

Reactant (Ar group) Reagent Solvent Product Yield
4-Chlorophenyl I₂ DMF 2,3-Bis(4-(4-chlorophenyl)-1,3-thiazol-2-yl)but-2-enedinitrile 90% researchgate.net
4-Fluorophenyl I₂ DMF 2,3-Bis(4-(4-fluorophenyl)-1,3-thiazol-2-yl)but-2-enedinitrile 88% researchgate.net
4-Bromophenyl I₂ DMF 2,3-Bis(4-(4-bromophenyl)-1,3-thiazol-2-yl)but-2-enedinitrile 93% researchgate.net
Phenyl I₂ DMF 2,3-Bis(4-phenyl-1,3-thiazol-2-yl)but-2-enedinitrile 85% researchgate.net

Transformations of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle with a distinct electronic character that dictates its reactivity. The presence of the electronegative nitrogen atom and the more electropositive sulfur atom results in a non-uniform distribution of electron density around the ring.

Electrophilic Substitution on the Thiazole Nucleus

The thiazole ring can undergo electrophilic aromatic substitution. pharmaguideline.com Due to π-electron delocalization, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack, particularly when the C2 and C4 positions are substituted. pharmaguideline.comwikipedia.orgchemicalbook.com

Halogenation is a well-documented electrophilic substitution reaction for this class of compounds. For example, bromination of 2-(4-arylthiazol-2-yl)acetonitriles and related derivatives with N-bromosuccinimide (NBS) occurs regioselectively at the C5 position of the thiazole ring. researchgate.netnih.gov This reaction proceeds without affecting other potentially reactive sites in the molecule, such as the activated methylene group or unsaturated side chains. researchgate.net The resulting 5-halo-thiazole derivatives are valuable intermediates for further functionalization, for instance, in cross-coupling reactions. Other electrophilic substitutions like nitration and sulfonation are also theoretically possible at the C5 position, depending on the reaction conditions and the nature of the substituents already present on the ring. pharmaguideline.com

Functionalization of the 4-Ethyl Substituent

Oxidation Reactions

The ethyl group at the C4 position of the thiazole ring can undergo oxidation to yield corresponding acetyl or carboxylic acid derivatives. The specific product obtained is largely dependent on the choice of oxidizing agent and the reaction conditions employed.

One plausible pathway for the selective oxidation of the 4-ethyl group to a 4-acetyl group involves an initial bromination at the benzylic-like position, followed by hydrolysis. This transformation is analogous to the synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) from ethylbenzene, where an α-bromoketone is formed in situ using N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent mixture like ethyl acetate (B1210297) and water. nih.gov This intermediate can then be hydrolyzed to the corresponding ketone. The compatibility of the acetonitrile group with these conditions would need to be carefully considered.

Alternatively, direct oxidation to the acetyl group can be explored using various oxidizing agents. For instance, selenium dioxide (SeO₂) is a known reagent for the oxidation of benzylic methylene groups to carbonyls, a reaction often referred to as the Riley oxidation. chemicalbook.comadichemistry.com The reaction is typically carried out in a solvent such as dioxane or acetic acid. The general applicability of this method to 4-ethylthiazoles would require experimental validation, particularly concerning the potential for side reactions involving the thiazole ring or the acetonitrile moiety.

More vigorous oxidation conditions can lead to the formation of the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. nih.gov However, the harsh nature of these reagents may not be compatible with the thiazole ring or the acetonitrile functional group, potentially leading to degradation or unwanted side reactions.

The following table summarizes potential oxidation reactions for the functionalization of the 4-ethyl substituent:

TransformationReagent(s)ProductPotential Considerations
Ethyl to Acetyl1. NBS, AIBN 2. H₂O(4-Acetyl-1,3-thiazol-2-yl)acetonitrileCompatibility of the acetonitrile group with radical bromination and subsequent hydrolysis.
Ethyl to AcetylSeO₂(4-Acetyl-1,3-thiazol-2-yl)acetonitrilePotential for over-oxidation or reaction with the thiazole ring.
Ethyl to Carboxylic AcidKMnO₄ or CrO₃/H₂SO₄(4-Carboxymethyl-1,3-thiazol-2-yl)acetonitrileHarsh conditions may lead to degradation of the substrate.

Halogenation Reactions

Halogenation of the 4-ethyl group, particularly at the benzylic-like α-position, provides a versatile intermediate for further synthetic manipulations, such as nucleophilic substitution or elimination reactions.

A common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photochemical conditions. wikipedia.org This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). The resulting 4-(1-bromoethyl) derivative can then serve as a precursor for a variety of other functional groups. For example, it can be converted to the corresponding alcohol by hydrolysis, an ether by reaction with an alkoxide, or an amine by reaction with ammonia (B1221849) or an amine.

Elimination of hydrogen bromide from the 4-(1-bromoethyl) derivative, for instance, using a non-nucleophilic base, would lead to the formation of a 4-vinylthiazole derivative. This vinyl group could then participate in various addition reactions or be used in cross-coupling reactions to introduce more complex substituents.

The table below outlines the key halogenation reaction and potential subsequent transformations:

ReactionReagent(s)Intermediate/ProductPotential Applications
Benzylic BrominationNBS, AIBN or light(4-(1-Bromoethyl)-1,3-thiazol-2-yl)acetonitrilePrecursor for nucleophilic substitution and elimination reactions.
DehydrobrominationBase (e.g., DBU)(4-Vinyl-1,3-thiazol-2-yl)acetonitrileDienophile in Diels-Alder reactions, substrate for polymerization, or participant in cross-coupling reactions.
HydrolysisH₂O(4-(1-Hydroxyethyl)-1,3-thiazol-2-yl)acetonitrileCan be further oxidized to the acetyl derivative.

It is important to note that the reactivity of the 4-ethyl group is influenced by the electronic nature of the thiazole ring. The electron-withdrawing character of the 2-acetonitrile group may have a deactivating effect on the ring, which could in turn influence the reactivity of the side chain. Therefore, the optimization of reaction conditions for the functionalization of the 4-ethyl substituent in this compound would be crucial for achieving high yields and selectivity.

Utilization of 4 Ethyl 1,3 Thiazol 2 Yl Acetonitrile As a Synthetic Precursor

Construction of Diverse Fused Heterocyclic Architectures

The activated methylene (B1212753) group in (4-Ethyl-1,3-thiazol-2-yl)acetonitrile serves as a key nucleophilic handle for a variety of cyclization and condensation reactions, enabling the synthesis of diverse fused ring systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Systems

Pyrazolo[1,5-a]pyrimidines are recognized as important purine (B94841) bioisosteres and have attracted considerable interest in pharmaceutical research. researchgate.net The synthesis of these scaffolds can be achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.gov this compound can serve as a precursor to the requisite β-keto nitrile intermediate.

A general strategy involves the Claisen condensation of this compound with an appropriate ester (e.g., ethyl acetate) to yield a β-ketonitrile. This intermediate then undergoes a cyclocondensation reaction with a 5-aminopyrazole derivative in an acidic medium, such as acetic acid, to afford the target 7-(4-ethyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine system. d-nb.info The regioselectivity of this reaction is typically high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the differential reactivity of the amino groups in the aminopyrazole starting material. researchgate.net This synthetic route allows for the introduction of various substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings, leading to a diverse library of compounds.

Reactant 1Reactant 2Product Structure
3-Amino-5-methyl-1H-pyrazole3-Oxo-3-(4-ethyl-1,3-thiazol-2-yl)propanenitrile2-Methyl-7-(4-ethyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine
3-Amino-1H-pyrazole-4-carbonitrile3-Oxo-3-(4-ethyl-1,3-thiazol-2-yl)propanenitrile7-(4-Ethyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
3-Amino-1H-pyrazole3-Oxo-3-(4-ethyl-1,3-thiazol-2-yl)propanenitrile7-(4-Ethyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine

Formation of Annulated Thiophenes

The Gewald reaction is a powerful multicomponent method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. organic-chemistry.org The this compound molecule is an ideal nitrile component for this transformation.

In a typical Gewald reaction, this compound is reacted with an aldehyde or ketone (such as cyclopentanone) and elemental sulfur in a suitable solvent like ethanol (B145695), often with a basic catalyst such as triethylamine (B128534) or morpholine. scirp.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org This one-pot synthesis is highly efficient and provides direct access to 2-amino-3-cyano-thiophenes bearing the 4-ethylthiazole (B173719) moiety, which are valuable intermediates for the synthesis of more complex fused systems like thieno[2,3-d]pyrimidines. scirp.orgresearchgate.net

Nitrile ComponentCarbonyl ComponentSulfur SourceResulting Thiophene Derivative
This compoundCyclohexanoneElemental Sulfur2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with a 4-ethylthiazole substituent
This compoundAcetoneElemental Sulfur2-Amino-3-cyano-4,5-dimethylthiophene with a 4-ethylthiazole substituent
This compoundEthyl acetoacetateElemental SulfurEthyl 2-amino-5-methyl-4-(4-ethyl-1,3-thiazol-2-yl)thiophene-3-carboxylate

Access to Thiazole-Bearing Oxadiazoles and Thiadiazoles

1,3,4-Oxadiazole and 1,3,4-thiadiazole (B1197879) moieties are prevalent in many pharmacologically active compounds. mdpi.commdpi.com this compound can be readily converted into precursors for these five-membered heterocycles. A common synthetic pathway begins with the conversion of the nitrile group into a hydrazide or a similar intermediate.

For the synthesis of 1,3,4-oxadiazoles, the acetonitrile (B52724) can first be hydrolyzed and esterified, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form 2-(4-ethyl-1,3-thiazol-2-yl)acetohydrazide. mdpi.com This hydrazide can then be cyclized with various reagents. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields a 5-((4-ethyl-1,3-thiazol-2-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com Alternatively, direct oxidative cyclization of aroyl hydrazides with related cyanothioacetamides can produce 2-aryl-1,3,4-oxadiazole-2-acetonitriles. organic-chemistry.orgnih.gov

For 1,3,4-thiadiazoles, the acetohydrazide intermediate can be treated with a thiocarbonyl source, such as phosphorus pentasulfide or Lawesson's reagent, to induce cyclization. Another route involves the reaction of the hydrazide with isothiocyanates to form a thiosemicarbazide, which is then cyclized under acidic or basic conditions to afford the thiadiazole ring. researchgate.netnih.gov

PrecursorCyclization ReagentHeterocyclic Product
2-(4-Ethyl-1,3-thiazol-2-yl)acetohydrazideCarbon Disulfide / KOH5-((4-Ethyl-1,3-thiazol-2-yl)methyl)-1,3,4-oxadiazole-2-thiol
2-(4-Ethyl-1,3-thiazol-2-yl)acetohydrazideAroyl Chloride (followed by dehydration)2-Aroyl-5-((4-ethyl-1,3-thiazol-2-yl)methyl)-1,3,4-oxadiazole
2-(4-Ethyl-1,3-thiazol-2-yl)acetohydrazidePhenyl isothiocyanate (followed by cyclization)2-Anilino-5-((4-ethyl-1,3-thiazol-2-yl)methyl)-1,3,4-thiadiazole

Development of Other Complex Fused Heterocycles

The synthetic utility of this compound extends to the formation of other elaborate fused heterocyclic systems. The products obtained from initial reactions, such as the 2-aminothiophenes from the Gewald reaction, are themselves versatile building blocks. For example, the 2-aminothiophene derivatives can undergo further cyclization reactions to form thieno[2,3-b]pyridines or other fused thiophene systems. d-nb.info Similarly, the synthesis of thiazolo[5,4-d]thiazoles, which are rigid, electron-deficient scaffolds with applications in organic electronics, can be envisioned from precursors derived from the target acetonitrile. mdpi.com The reactivity of the nitrile and the adjacent methylene group allows for a wide range of annulation strategies, leading to novel polycyclic aromatic systems containing the thiazole (B1198619) nucleus.

Role in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com this compound, as an active methylene nitrile, is an excellent substrate for various MCRs.

As previously noted, the Gewald synthesis of 2-aminothiophenes is a prime example of an MCR. organic-chemistry.org Beyond this, the acetonitrile can participate in other MCRs that proceed via a Knoevenagel condensation intermediate. For instance, a three-component reaction between an aromatic aldehyde, this compound, and a C-H acid (like dimedone or a pyrazolone) or a thiol can lead to highly functionalized dienes, pyridines, or other heterocycles. rsc.org The in situ formation of a (4-ethyl-1,3-thiazol-2-yl)vinylidene cyanide intermediate, followed by its reaction with a third component, is a common MCR pathway. rsc.org These strategies are central to diversity-oriented synthesis, allowing for the creation of large libraries of related compounds from a single core structure. nih.govnih.gov

Design and Synthesis of Advanced Organic Scaffolds

An organic scaffold is a core molecular structure to which various functional groups can be attached to create a family of related compounds. The heterocycles synthesized from this compound, such as pyrazolo[1,5-a]pyrimidines, thiazole-substituted thiophenes, and thiadiazoles, are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com These core structures are frequently found in biologically active molecules and approved drugs. nih.gov

The synthetic versatility of this compound makes it a valuable building block for the design and synthesis of these advanced scaffolds. mdpi.com By employing the synthetic routes described—such as cyclocondensations, the Gewald reaction, and other multicomponent strategies—chemists can systematically generate libraries of novel compounds built around these potent heterocyclic cores. researchgate.net The ability to easily construct complex, fused systems from a relatively simple starting material facilitates the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. nih.gov The integration of the thiazole moiety with other key heterocyclic systems like pyrazole, pyrimidine, and thiophene provides access to novel chemical space with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Mechanistic and Kinetic Investigations of Reactions Involving 4 Ethyl 1,3 Thiazol 2 Yl Acetonitrile

Elucidation of Reaction Mechanisms for Key Transformations

The reactions of (4-Ethyl-1,3-thiazol-2-yl)acetonitrile are largely governed by the reactivity of the active methylene (B1212753) group and the thiazole (B1198619) nucleus. Mechanistic studies, often through a combination of experimental evidence and computational analysis, have shed light on the pathways of these transformations.

A primary characteristic of this compound is the acidity of the protons on the carbon adjacent to the nitrile and thiazole groups. This "active methylene" group is readily deprotonated by a base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation: In the presence of a suitable base, the generated carbanion can undergo nucleophilic substitution with alkyl halides or acylating agents. The mechanism follows a standard SN2 pathway for primary and secondary alkyl halides, leading to the introduction of an alkyl group at the α-position.

Knoevenagel Condensation: The carbanion can also participate in Knoevenagel condensation reactions with aldehydes and ketones. The mechanism involves the nucleophilic addition of the carbanion to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated and subsequently undergoes dehydration to yield an α,β-unsaturated nitrile.

Cyclization Reactions: The nitrile group itself can be involved in cyclization reactions. For instance, in the presence of azides, a [3+2] cycloaddition can occur to form tetrazole derivatives.

Reactions on the Thiazole Ring: Beyond the active methylene group, the thiazole ring can also undergo transformations. Palladium-catalyzed C-H activation has been shown to be an effective method for the arylation of thiazole derivatives. The mechanism of these reactions typically involves a catalytic cycle with a Pd(0)/Pd(II) couple. The regioselectivity of these arylations is influenced by the electronic properties of the thiazole ring and the specific catalyst system employed.

A plausible general mechanism for the palladium-catalyzed direct arylation of the thiazole ring at the 5-position involves:

Oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II)-aryl complex.

Coordination of the thiazole to the Pd(II) complex.

C-H bond activation/metalation at the 5-position of the thiazole ring, often facilitated by a base.

Reductive elimination of the arylated thiazole product, regenerating the Pd(0) catalyst.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For reactions involving this compound, kinetic data can help in optimizing reaction conditions such as temperature, concentration, and catalyst choice. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of reaction rate determination can be applied to its transformations.

The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time. This can be achieved using various analytical techniques such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or by measuring the evolution of a gas or the change in pressure.

For instance, in a base-catalyzed alkylation of this compound, the rate law would likely be dependent on the concentrations of the thiazole derivative, the base, and the alkyl halide. The general form of the rate law would be:

Rate = k [this compound]x [Base]y [Alkyl Halide]z

where k is the rate constant, and x, y, and z are the orders of the reaction with respect to each reactant. These orders would be determined experimentally.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Hydrolysis Rates: The stability of the nitrile and the thiazole ring towards hydrolysis is also a key kinetic parameter. The rate of hydrolysis can be highly dependent on pH and temperature. For example, studies on the hydrolysis of other organic compounds have shown that the half-life can vary significantly with changing conditions.

Below is a hypothetical interactive data table illustrating how kinetic data for a reaction of this compound could be presented.

ExperimentInitial [this compound] (M)Initial [Base] (M)Initial [Alkyl Halide] (M)Initial Rate (M/s)
10.10.10.11.2 x 10⁻⁴
20.20.10.12.4 x 10⁻⁴
30.10.20.12.4 x 10⁻⁴
40.10.10.21.2 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Role of Catalysis in Enhancing Chemical Transformations

Catalysis plays a pivotal role in many of the reactions involving this compound, enabling transformations that would otherwise be slow or unselective. Catalysts can be broadly classified as acids, bases, or transition metal complexes.

Base Catalysis: As discussed, bases are crucial for deprotonating the active methylene group, thereby generating the nucleophilic carbanion. The choice of base can significantly impact the reaction rate and yield. Stronger bases will lead to a higher concentration of the carbanion at equilibrium, potentially increasing the reaction rate. However, very strong bases can also promote side reactions. The solvent system used in conjunction with the base is also critical, as it affects the solubility of the reactants and the stability of the intermediates.

Acid Catalysis: Acid catalysts can be employed in reactions such as the hydrolysis of the nitrile group to an amide or a carboxylic acid. The acid protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water.

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, have emerged as powerful catalysts for the functionalization of the thiazole ring. As outlined in the mechanistic section, these catalysts facilitate C-H activation and cross-coupling reactions, allowing for the direct introduction of aryl and other groups onto the thiazole nucleus without the need for pre-functionalization. The choice of the ligand on the metal center is often critical for achieving high catalytic activity and selectivity.

The following table summarizes the types of catalysis and their roles in reactions of this compound, with examples of transformations.

Catalyst TypeRoleExample Reaction
BaseDeprotonation of active methylene groupAlkylation, Knoevenagel Condensation
AcidActivation of the nitrile groupNitrile Hydrolysis
Transition Metal (e.g., Palladium)C-H bond activation and cross-couplingDirect Arylation of the Thiazole Ring

Theoretical and Computational Chemistry Studies on 4 Ethyl 1,3 Thiazol 2 Yl Acetonitrile

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of molecules. researchgate.net DFT methods have been widely applied to various thiazole (B1198619) derivatives to explore their geometry, electronic properties, and vibrational frequencies. researchgate.netshd-pub.org.rs For more complex electronic phenomena, such as excited states and UV-Vis spectra, Time-Dependent DFT (TD-DFT) is a commonly employed computational approach. espublisher.com

These calculations are typically performed using a basis set, such as 6-311++G(d,p), which provides a mathematical description of the atomic orbitals. shd-pub.org.rs The choice of functional, like B3LYP, is also crucial for obtaining accurate results. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the nature of electronic transitions. shd-pub.org.rsirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer. irjweb.com

For thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. irjweb.com In the case of (4-Ethyl-1,3-thiazol-2-yl)acetonitrile, the thiazole ring and the acetonitrile (B52724) group would be expected to play significant roles in the distribution of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3

Note: The values in this table are hypothetical and serve as an illustrative example of typical results from DFT calculations on similar molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential) and are prone to nucleophilic attack. irjweb.com Green regions represent neutral potential.

For a molecule like this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the nitrile group, would likely be represented by reddish colors, indicating their nucleophilic character. The hydrogen atoms of the ethyl group and the methylene (B1212753) bridge would be expected to show bluish colors, highlighting their electrophilic nature.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. By rotating different parts of the molecule around its single bonds, various conformers can be generated. The relative energies of these conformers are then calculated to determine the most stable, lowest-energy structure. shd-pub.org.rs These studies are crucial for understanding how the molecule's shape influences its physical and biological properties.

For this compound, the orientation of the ethyl group and the acetonitrile side chain relative to the thiazole ring would be the primary focus of a conformational analysis. The relative stability of different conformers is influenced by intramolecular interactions, such as steric hindrance and hyperconjugation. shd-pub.org.rs

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and the intermediates that may be formed. By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility and kinetics of a reaction can be predicted.

Such modeling is essential for understanding reaction mechanisms and for designing new synthetic routes. For instance, the reactivity of the methylene group adjacent to the nitrile could be a subject of such a study, exploring its potential for various chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can predict various spectroscopic parameters with a good degree of accuracy. DFT methods are commonly used to calculate the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net These calculated frequencies are often scaled to better match experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov The calculated chemical shifts provide a theoretical basis for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms within the molecule.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N stretch22552245
C=N stretch (thiazole)16301626
C-H stretch (aromatic)31103122
C-H stretch (aliphatic)29802970

Note: The predicted values are hypothetical examples based on typical DFT calculations for similar compounds. Experimental values are from related thiazole acetonitriles for illustrative purposes. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Ethyl 1,3 Thiazol 2 Yl Acetonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of (4-Ethyl-1,3-thiazol-2-yl)acetonitrile in solution. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the ethyl group protons, the thiazole (B1198619) ring proton, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, resulting from spin-spin coupling. The lone proton on the thiazole ring (H-5) is expected to appear as a singlet, and the methylene protons adjacent to the nitrile group will also produce a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those from the ethyl group carbons, the thiazole ring carbons (C-2, C-4, C-5), the methylene carbon, and the nitrile carbon (C≡N). The chemical shift of the nitrile carbon is particularly characteristic, typically appearing in the downfield region of the spectrum (around 115-120 ppm). illinois.edu

2D NMR Spectroscopy: To confirm assignments and elucidate complex connectivities, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt

COSY spectra establish proton-proton coupling relationships, for instance, confirming the connectivity between the CH₂ and CH₃ protons of the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂ (Acetonitrile)~ 4.0~ 20
C≡N (Nitrile)-~ 116
Thiazole H-5~ 7.1~ 118
Thiazole C-2-~ 165
Thiazole C-4-~ 150
Thiazole C-5-~ 118
CH₂ (Ethyl)~ 2.8 (quartet)~ 25
CH₃ (Ethyl)~ 1.3 (triplet)~ 13

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, techniques like Electron Ionization (EI-MS) would be employed.

The mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation of the molecular ion provides valuable structural clues. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond between the thiazole ring and the acetonitrile methylene group, leading to the formation of a stable thiazolylmethyl cation.

Loss of the Ethyl Group: Fragmentation involving the loss of the ethyl group (M-29) from the thiazole ring is a probable pathway. libretexts.org

Ring Fragmentation: The stable thiazole ring may undergo characteristic fragmentation, breaking into smaller charged species.

Loss of Acetonitrile: Cleavage resulting in the loss of the acetonitrile radical (•CH₂CN) can also be anticipated.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula and confirming the compound's identity with high confidence.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion
152[M]⁺ (Molecular Ion)
137[M - CH₃]⁺ (Loss of methyl radical)
123[M - C₂H₅]⁺ (Loss of ethyl radical)
112[M - CH₂CN]⁺ (Loss of acetonitrile radical)
111[C₅H₇N₂S]⁺ (Thiazolylmethyl cation)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features. researchgate.net

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2240-2260 cm⁻¹. nist.gov The presence of this band is a strong indicator of the acetonitrile moiety.

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which would give rise to a series of absorption bands in the fingerprint region, typically between 1450-1650 cm⁻¹. researchgate.netnih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring proton would be observed just above 3000 cm⁻¹.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1375-1465 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)Intensity
C-H Stretch (Thiazole)3050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C≡N Stretch (Nitrile)2240 - 2260Medium, Sharp
C=N / C=C Stretch (Thiazole Ring)1450 - 1650Medium-Strong
C-H Bend (CH₂/CH₃)1375 - 1465Variable

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.net

Although a specific crystal structure for this compound is not publicly available, analysis of related thiazole derivatives allows for well-founded predictions. researchgate.netnih.govacs.org A crystallographic study would be expected to reveal:

Planarity: The thiazole ring is expected to be essentially planar. The degree of coplanarity between the ring and its substituents (the ethyl and acetonitrile groups) would be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the heterocyclic structure and provide insight into the electronic distribution within the molecule. For instance, the C-S and C=N bond lengths within the thiazole ring would be of particular interest. nih.gov

Conformation: The orientation of the ethyl and acetonitrile groups relative to the thiazole ring would be established.

Intermolecular Interactions: The analysis would identify any significant intermolecular forces, such as hydrogen bonds or π-π stacking interactions, that dictate the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.

Obtaining a single crystal suitable for X-ray diffraction would be the primary requirement for such an analysis. mdpi.com

Future Perspectives in 4 Ethyl 1,3 Thiazol 2 Yl Acetonitrile Research

Development of Novel and More Efficient Synthetic Routes

The classical Hantzsch reaction remains a fundamental method for synthesizing the thiazole (B1198619) ring, and its principles can be applied to the synthesis of (4-Ethyl-1,3-thiazol-2-yl)acetonitrile. This would typically involve the reaction of a thioamide (like 2-cyanoethanethioamide) with an α-haloketone (such as 1-bromo-2-butanone). However, future research is anticipated to move beyond these traditional methods to embrace more efficient and environmentally friendly approaches.

Key areas for future development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various thiazole derivatives. rsc.orgresearchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more rapid and efficient alternative to conventional heating methods. researchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents and catalysts is a growing trend in chemical synthesis. researchgate.netnih.govnih.gov Research into synthesizing this compound could explore the use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, under ultrasonic irradiation to create a more sustainable synthetic process. nih.govmdpi.comacs.org One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, are also a promising avenue for improving efficiency and reducing waste. researchgate.netresearchgate.net

Novel Catalytic Systems: The development of new catalysts could lead to milder reaction conditions and improved selectivity. For instance, the use of iodine-catalyzed cyclization reactions has been successful in the synthesis of other substituted thiazoles and could be adapted for this specific compound.

A comparative look at potential synthetic strategies is presented in the table below.

Synthetic ApproachPotential Advantages
Conventional Hantzsch Synthesis Well-established and understood methodology.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, and enhanced reproducibility. rsc.orgresearchgate.netnih.gov
Green Synthesis (e.g., using biocatalysts) Environmentally friendly, mild reaction conditions, and potential for catalyst recycling. nih.govmdpi.comacs.org
One-Pot Reactions Increased efficiency, reduced waste, and simplified procedures. researchgate.netresearchgate.net

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The this compound molecule possesses several reactive sites that offer opportunities for a variety of chemical transformations. Future research will likely focus on exploring the reactivity of the active methylene (B1212753) group, the nitrile functionality, and the thiazole ring itself.

Potential areas of exploration include:

Reactions of the Active Methylene Group: The methylene group adjacent to the nitrile is activated, making it a prime site for functionalization. This could include alkylation, acylation, and condensation reactions to introduce new substituents and build more complex molecular architectures.

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would provide access to a range of new derivatives with different chemical properties and potential biological activities.

Cycloaddition Reactions: The thiazole ring and the nitrile group can potentially participate in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems. For instance, [3+2] cycloaddition reactions of thiazolium salts have been used to synthesize complex thiazole-containing structures. rsc.orgresearchgate.net While this is a known reaction for thiazolium salts, exploring similar reactivity for thiazoleacetonitriles could be a fruitful area of research.

The following table outlines some potential chemical transformations.

Reactive SitePotential TransformationResulting Functional Group
Active Methylene Group AlkylationSubstituted Acetonitrile (B52724)
Knoevenagel Condensationα,β-Unsaturated Nitrile
Nitrile Group HydrolysisCarboxylic Acid / Amide
ReductionAmine
Thiazole Ring Electrophilic Aromatic SubstitutionSubstituted Thiazole
Cycloaddition ReactionsFused Heterocyclic Systems

Computational Design and Predictive Modeling for New Derivatives and Reaction Pathways

Computational chemistry is a powerful tool for accelerating the discovery of new molecules and reactions. In the context of this compound, computational methods can be employed to design novel derivatives with specific properties and to predict their reactivity.

Future computational research is likely to involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netsciensage.info This can provide insights into the molecule's stability, reactivity hotspots, and potential reaction mechanisms.

Molecular Docking and In Silico Screening: For applications in drug discovery, molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets. nih.govnih.govtandfonline.com This can help in the rational design of new compounds with desired biological activities.

Predictive Modeling of Reaction Pathways: Machine learning models are being developed to predict the outcomes of chemical reactions, including the optimal solvents and reaction conditions. diciitbhu.com Applying these models to the reactions of this compound could help in planning more efficient and successful synthetic strategies.

The table below summarizes the potential applications of computational methods.

Computational MethodApplication in Research
Density Functional Theory (DFT) Elucidation of electronic structure, prediction of reactivity, and simulation of spectroscopic properties. researchgate.netsciensage.info
Molecular Docking Prediction of binding modes and affinities to biological targets for drug design. nih.govnih.govtandfonline.com
Machine Learning Models Prediction of reaction outcomes, optimization of reaction conditions, and suggestion of green solvent alternatives. diciitbhu.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-Ethyl-1,3-thiazol-2-yl)acetonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-cyanothioacetamide with α-chloroketones (e.g., 1-chloro-2-butanone for the ethyl substituent). For example, a 54% yield was reported for a structurally similar 4-methyl-thiazole derivative using this method . Optimization may involve adjusting reaction time, temperature, and stoichiometry. Catalytic additives (e.g., triethylamine) can enhance cyclization efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The acetonitrile group (CH₂CN) appears as a singlet near δ 3.8–4.2 ppm, while the ethyl group (CH₂CH₃) shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.8 ppm) .
  • IR : A sharp C≡N stretch near 2250 cm⁻¹ confirms the nitrile group, and thiazole ring C-S/C-N vibrations appear at 650–750 cm⁻¹ .
  • MS : The molecular ion peak (m/z ≈ 166 for C₇H₈N₂S) and fragment ions (e.g., loss of CH₂CN) confirm the backbone structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood due to potential toxicity of nitriles and thiazoles.
  • In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can a two-level factorial design optimize chromatographic analysis (e.g., GC-FID) for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Factors : Column temperature, flow rate, and injection volume.
  • Responses : Resolution, retention time, and peak symmetry.
  • Central composite designs with triplicate runs at the midpoint can model interactions (e.g., temperature × flow rate) and identify optimal conditions . For example, a resolution >1.5 and analysis time <10 minutes were achieved for acetonitrile derivatives in radiopharmaceuticals using this approach .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Use SHELX software for single-crystal X-ray diffraction. Key steps:

Data collection with a Bruker D8 VENTURE diffractometer.

Solve structures via direct methods (SHELXS-97) and refine with SHELXL-2018 .

  • Disorder in ethyl or nitrile groups can be modeled with split positions and occupancy refinement (e.g., 59:41 ratio for disordered ethyl groups in a benzothiazole analog) .

Q. How do electronic effects of the 4-ethyl group influence the reactivity of the thiazole ring in cross-coupling reactions?

  • Methodological Answer :

  • The electron-donating ethyl group increases electron density at the thiazole C-5 position, facilitating electrophilic substitution (e.g., bromination).
  • For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water (80°C, 12 hours). Monitor regioselectivity via LC-MS .

Q. What in vitro assays evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination) against E. coli or S. aureus .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ calculated via nonlinear regression .
  • Structure-activity relationships (SAR) can be derived by comparing ethyl-substituted analogs to methyl or phenyl derivatives .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported pKa values for nitrile-containing thiazoles?

  • Methodological Answer :

  • Use potentiometric titration in DMSO/water mixtures to measure pKa. Computational methods (DFT at B3LYP/6-311++G** level) can predict acidity, but solvent effects must be accounted for. For example, predicted pKa ≈ 0.21 for a triazole-acetonitrile derivative may differ experimentally due to solvation .

Q. Why do certain synthetic routes yield regioisomeric thiazole byproducts, and how can they be minimized?

  • Methodological Answer :

  • Competing pathways (e.g., Hantzsch vs. Cook-Heilborn synthesis) may form 2- vs. 4-substituted thiazoles.
  • Control via kinetic vs. thermodynamic conditions: Lower temperatures favor kinetic products (e.g., 2-cyano derivatives), while prolonged heating favors thermodynamic isomers .

Tables

Table 1 : Optimized GC-FID Parameters for Acetonitrile Derivatives

FactorLow Level (-)High Level (+)Optimal Value
Column Temp (°C)100150125
Flow Rate (mL/min)1.02.01.5
Injection Volume (µL)1.02.01.5

Table 2 : Crystallographic Data for a Thiazole-Acetonitrile Analog

ParameterValue
Space GroupP 1
R Factor0.064
Dihedral Angle (°)2.29 (benzothiazole)
Disorder Ratio59:41 (ethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.